
(5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(4-氟苯基)-1H-1,2,4-三唑-3-基)甲醇是一种化学化合物,其特点是三唑环被氟苯基和甲醇部分取代
准备方法
合成路线和反应条件: (5-(4-氟苯基)-1H-1,2,4-三唑-3-基)甲醇的合成通常涉及4-氟苯甲醛与水合肼反应生成4-氟苯肼。然后,该中间体与甲酸环化生成三唑环。 最后一步涉及使用硼氢化钠等还原剂将三唑醛还原为相应的甲醇衍生物 .
工业生产方法: 该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器和自动化系统以确保一致的质量和产量。
反应类型:
氧化: 甲醇基团可以被氧化形成相应的醛或羧酸。
还原: 在特定条件下,三唑环可以被还原形成二氢衍生物。
取代: 氟苯基可以发生亲核取代反应,特别是在相对于氟原子的对位。
常用试剂和条件:
氧化: 高锰酸钾或三氧化铬等试剂。
还原: 硼氢化钠或氢化铝锂。
取代: 在碱性条件下,胺或硫醇等亲核试剂。
主要产品:
- 氧化产物包括相应的醛和羧酸。
- 还原产物包括二氢三唑衍生物。
- 取代产物取决于所用亲核试剂的不同。
科学研究应用
化学: 用作合成更复杂分子的基础。
生物学: 研究其作为酶抑制剂的潜力。
医学: 探索其作为抗真菌和抗菌剂的潜力。
工业: 用于开发特种化学品和材料
作用机制
(5-(4-氟苯基)-1H-1,2,4-三唑-3-基)甲醇的作用机制涉及其与特定分子靶标(例如酶或受体)的相互作用。三唑环可以与酶活性位点形成氢键和π-π相互作用,从而抑制其活性。 氟苯基增强了化合物的结合亲和力和特异性 .
类似化合物:
(5-(4-氟苯基)-3-(萘-1-基)-1-苯基-1H-吡唑): 该化合物也包含氟苯基,但其核心结构不同,为吡唑环.
三唑-嘧啶杂化物: 这些化合物结合了三唑和嘧啶环,并已显示出作为神经保护剂和抗炎剂的潜力.
独特性: (5-(4-氟苯基)-1H-1,2,4-三唑-3-基)甲醇因其特异性地结合了三唑环和氟苯基而具有独特性,这赋予了其独特的化学和生物学性质。其甲醇部分还提供了额外的功能化可能性,使其成为各种应用的多功能化合物。
相似化合物的比较
(5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole): This compound also features a fluorophenyl group but differs in its core structure, which is a pyrazole ring.
Triazole-Pyrimidine Hybrids: These compounds combine triazole and pyrimidine rings and have shown potential as neuroprotective and anti-inflammatory agents.
Uniqueness: (5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl)methanol is unique due to its specific combination of a triazole ring and a fluorophenyl group, which imparts distinct chemical and biological properties. Its methanol moiety also provides additional functionalization possibilities, making it a versatile compound for various applications.
属性
分子式 |
C9H8FN3O |
|---|---|
分子量 |
193.18 g/mol |
IUPAC 名称 |
[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanol |
InChI |
InChI=1S/C9H8FN3O/c10-7-3-1-6(2-4-7)9-11-8(5-14)12-13-9/h1-4,14H,5H2,(H,11,12,13) |
InChI 键 |
ATBKKQCFWRWVBP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NNC(=N2)CO)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


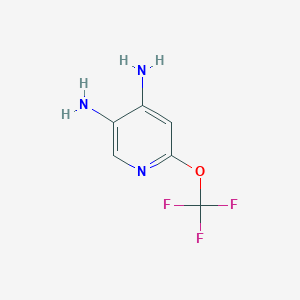
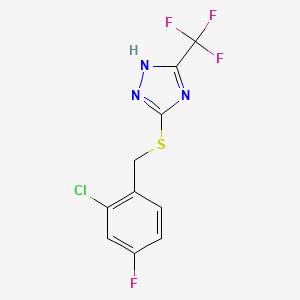

![6-Bromo-2-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B11789260.png)
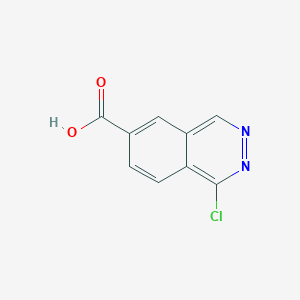
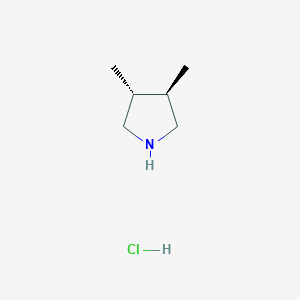

![3-Fluoro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B11789277.png)

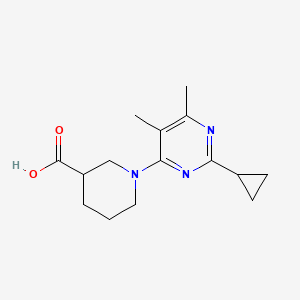


![2-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B11789303.png)

